3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate
CAS No.: 1569089-78-6
Cat. No.: VC6401295
Molecular Formula: C12H21NO5
Molecular Weight: 259.302
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1569089-78-6 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.302 |
| IUPAC Name | 3-O-tert-butyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-8(9(14)16-6)17-12(13,4)5/h8H,7H2,1-6H3 |
| Standard InChI Key | RSQHRHJTNDOFGS-UHFFFAOYSA-N |
| SMILES | CC1(N(CC(O1)C(=O)OC)C(=O)OC(C)(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate (molecular formula: C<sub>14</sub>H<sub>23</sub>NO<sub>5</sub>) features a rigid oxazolidine ring system with stereochemical control at the 4- and 5-positions. The tert-butyl group at C3 and methyl ester at C5 confer steric bulk and electronic stabilization, respectively, enhancing the compound’s utility in stereoselective reactions . Key physicochemical properties include:
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Molecular Weight: 285.34 g/mol
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Stereochemistry: The (4S,5R) configuration is commonly reported in synthetic protocols, as evidenced by NMR data .
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Solubility: Soluble in polar aprotic solvents (e.g., THF, ethyl acetate) and sparingly soluble in hydrocarbons.
Synthesis and Characterization
Synthetic Route and Reaction Conditions
The synthesis of 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate follows a multi-step protocol involving hydroxy and amino group protection, Grignard addition, Burgess dehydration, and hydrogenation .
Step 1: Protection of Hydroxy and Amino Groups
Boc-L-threonine methyl ester undergoes cyclization with 2,2-dimethoxypropane under acidic conditions to form the oxazolidine ring. This step achieves simultaneous protection of the amino and hydroxy groups, yielding the intermediate 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate .
Step 2: Grignard Addition
A cerium-mediated Grignard reaction introduces alkyl groups to the oxazolidine scaffold. For example, treatment with a Grignard reagent (e.g., pentylmagnesium bromide) in THF at −78°C affords the β-hydroxy intermediate with high diastereoselectivity .
Reaction Conditions:
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Reagent: CeCl<sub>3</sub> (1.0 equiv.), Grignard reagent (5.0 equiv.)
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Solvent: THF
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Temperature: −78°C to room temperature
Step 3: Burgess Dehydration
The β-hydroxy intermediate undergoes dehydration using Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) in toluene at 80°C, forming an α,β-unsaturated oxazolidine derivative .
Key Data:
Step 4: Hydrogenation and Deprotection
Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces the double bond, followed by Boc-deprotection under acidic conditions to yield the final vicinal amino alcohol .
Spectroscopic Characterization
Structural confirmation relies on NMR and high-resolution mass spectrometry (HRMS):
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
HRMS:
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Calculated for C<sub>14</sub>H<sub>23</sub>NO<sub>5</sub><sup>+</sup> [M+H]<sup>+</sup>: 274.1649
Applications in Asymmetric Catalysis
Chiral Ligand Synthesis
The compound serves as a precursor to β-sec-alkyl vicinal amino alcohols, which are pivotal in synthesizing chiral ligands such as iPr-BiOx. These ligands enable enantioselective transformations, including asymmetric alkylations and cross-couplings .
Example:
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Ligand iPr-BiOx: Derived from 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate, this ligand facilitates copper-catalyzed asymmetric conjugate additions with >90% enantiomeric excess (ee) .
Industrial Relevance
The scalability of the synthetic route—employing continuous flow reactors and chromatography-free purification—makes the compound viable for industrial applications in pharmaceutical intermediates and agrochemicals .
Comparative Analysis with Related Oxazolidines
| Compound | Key Features | Applications |
|---|---|---|
| 3-tert-Butyl 5-methyl derivative | Chiral tert-butyl and methyl ester groups | Ligand synthesis, asymmetric catalysis |
| Linezolid | Oxazolidinone antibiotic | MRSA treatment |
| 4-Nonyl-substituted oxazolidine | Long alkyl chain for hydrophobicity | Phase-transfer catalysis |
The tert-butyl group in 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate enhances steric hindrance, improving enantioselectivity in catalytic cycles compared to linear alkyl variants .
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